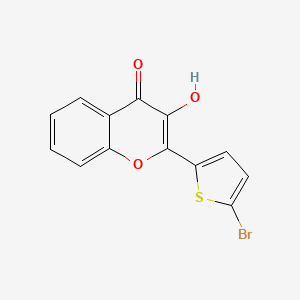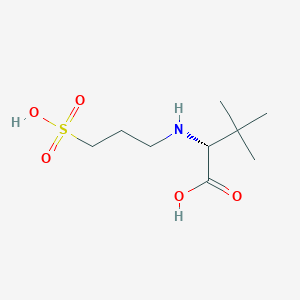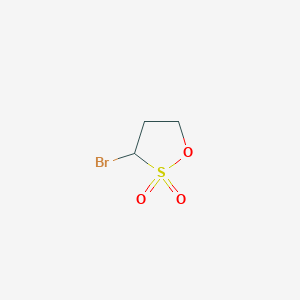
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound with the molecular formula C3H5BrO3S. It is a derivative of oxathiolane, characterized by the presence of a bromine atom and a dioxo group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Métodos De Preparación
The synthesis of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be achieved through multiple routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 3-bromo-1,2-oxathiolane. This intermediate is then treated with benzoyl peroxide to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of thiolane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with various molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be compared with other similar compounds, such as:
1,3-Propane sultone: Similar in structure but lacks the bromine atom.
4-Hydroxy-1,2lambda~6~-oxathiolane-2,2-dione: Contains a hydroxyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations.
Propiedades
Número CAS |
652143-74-3 |
|---|---|
Fórmula molecular |
C3H5BrO3S |
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
3-bromooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2 |
Clave InChI |
HULVUZVQKJPUDG-UHFFFAOYSA-N |
SMILES canónico |
C1COS(=O)(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
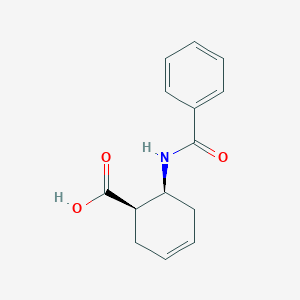
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)

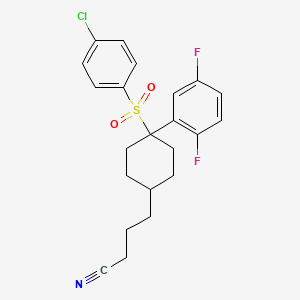
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
